N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide
Übersicht
Beschreibung
N-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide, commonly known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. It is a potential anti-cancer drug that has shown promising results in preclinical studies.
Wirkmechanismus
ABT-737 selectively binds to the BH3-binding groove of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins, such as N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic function of these proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, ABT-737 has also been shown to have off-target effects, such as inhibition of platelet activation and aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-737 has several advantages for use in lab experiments. It is a potent inhibitor of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins and has shown promising results in preclinical studies. However, ABT-737 has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the development and use of ABT-737. One potential direction is the development of more potent and selective inhibitors of N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins. Another direction is the use of ABT-737 in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the use of ABT-737 in combination with immunotherapy may also be explored. Finally, the use of ABT-737 in clinical trials for the treatment of various types of cancer is an important future direction.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting N'-(acetyloxy)-2-[(acetyloxy)imino]-2-(1H-benzimidazol-2-yl)ethanimidamide family proteins. ABT-737 has been tested in various cancer models, including leukemia, lymphoma, and solid tumors, and has shown promising results.
Eigenschaften
IUPAC Name |
[(E)-[(2Z)-2-acetyloxyimino-2-amino-1-(1H-benzimidazol-2-yl)ethylidene]amino] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-7(19)21-17-11(12(14)18-22-8(2)20)13-15-9-5-3-4-6-10(9)16-13/h3-6H,1-2H3,(H2,14,18)(H,15,16)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAFBCNGKISEY-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=NC2=CC=CC=C2N1)C(=NOC(=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(\C1=NC2=CC=CC=C2N1)/C(=N/OC(=O)C)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.